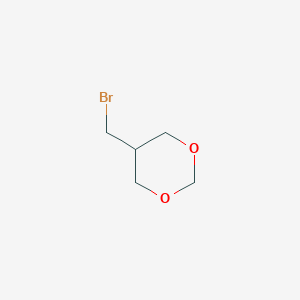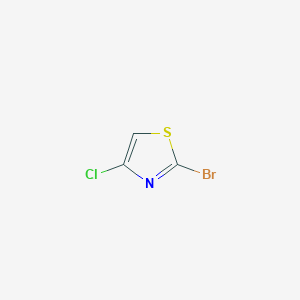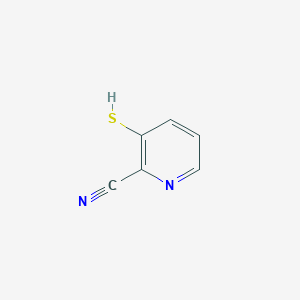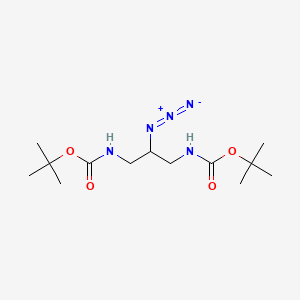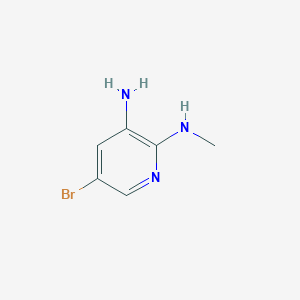
3-(3,4-二甲氧基苯基)丁-2-酮
描述
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and solvent-free conditions, as seen in the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis . Although the target compound is not a chromen-4-one, the method highlights the potential for efficient synthesis routes that could be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)butan-2-one".
Molecular Structure Analysis
Crystal packing analysis of a structurally related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveals that the molecule is almost planar and exhibits intramolecular hydrogen bonding . This suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may also exhibit planarity and potential for intramolecular interactions, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of a furan derivative from a butane-1,4-dione precursor . This indicates that "3-(3,4-Dimethoxyphenyl)butan-2-one" could potentially undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. For example, the presence of dimethoxy groups in the related compounds suggests that "3-(3,4-Dimethoxyphenyl)butan-2-one" may have moderate polarity and potential for specific intermolecular interactions such as hydrogen bonding . Additionally, the thermal degradation of a related compound was observed between 230 to 320°C, which may provide a rough estimate for the thermal stability of "3-(3,4-Dimethoxyphenyl)butan-2-one" .
科学研究应用
药理学
3-(3,4-二甲氧基苯基)丁-2-酮: 已被探索其在药理学中的潜力,特别是在合成具有抗焦虑活性的化合物的领域 。该化合物作为各种生物活性分子的前体,可以影响新型治疗剂的开发。
有机合成
在有机化学中,3-(3,4-二甲氧基苯基)丁-2-酮被用作合成复杂分子的构建块。 它参与下游合成路线,有助于创建各种有机化合物 。
材料科学
该化合物在材料科学中的作用与其在合成有机分子中的应用有关,这些有机分子可用于开发具有特定性能的新材料。 它的衍生物可能在创建聚合物或其他先进材料方面找到应用 。
生物化学
在生物化学中,3-(3,4-二甲氧基苯基)丁-2-酮可用于研究酶催化反应,其中它可以作为底物或抑制剂,从而提供对酶机制的见解 。
农业
虽然在农业中的直接应用没有得到广泛的记录,但该化合物在合成各种有机分子中的作用表明它在开发杀虫剂或植物生长调节剂方面的潜在用途 。
环境科学
环境科学可能会受益于对3-(3,4-二甲氧基苯基)丁-2-酮的研究,以了解其降解产物及其对环境的影响。 它也可以用于合成环境友好的化学品 。
安全和危害
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWFDYWHQAEIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570891 | |
| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4156-24-5 | |
| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




